2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
Molecular Structure Analysis
The compound contains a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives show a wide variety of biological activities .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular formula is C15H15N3O5S and it has a molecular weight of 349.36.Scientific Research Applications
Microbial Activity and Environmental Impact
- Transformation Products in Water Treatment : The compound is involved in the transformation of sulfamethoxazole (SMX), an antibiotic sulfonamide drug, under denitrifying conditions. This process results in two transformation products: 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and N-(5-methylisoxazol-3-yl)-benzenesulfonamide. These transformation products have implications for understanding the behavior of SMX in processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).
Chemical Synthesis and Biological Evaluation
- Antimicrobial Activity : Various derivatives of the compound show antimicrobial properties. Synthesized derivatives are evaluated against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity (Khalid et al., 2016).
- Synthesis of New Heterocycles : The compound plays a role in the synthesis of new heterocycles, such as sulfonamides and pyridine derivatives, which have been studied for antimicrobial activity (Patel & Agravat, 2009).
Pharmacological Applications
- Identification of Pharmacologically Active Compounds : The compound contributes to the synthesis of dialkylaminobenzimidazoles, which have been explored for various pharmacological activities like antiarrhythmic and antiaggregation (Zhukovskaya et al., 2017).
Agricultural Applications
- Herbicidal Activity : Derivatives of the compound have been synthesized and evaluated for their herbicidal activity, indicating potential use in agricultural settings (Fu et al., 2021).
Mechanism of Action
Target of Action
It is mentioned that this compound is a functionalized cereblon ligand . Cereblon is a protein that has been identified as a primary target of thalidomide and its analogs . It plays a crucial role in the process of targeted protein degradation .
Mode of Action
As a functionalized cereblon ligand, it is likely to interact with cereblon in a similar manner to other cereblon ligands . These ligands typically bind to cereblon, altering its activity and leading to the degradation of specific target proteins .
Biochemical Pathways
Given its role as a cereblon ligand, it is likely involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis .
Result of Action
As a cereblon ligand, it is likely to induce the degradation of specific target proteins . This can have various effects depending on the function of the degraded proteins.
Properties
IUPAC Name |
2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCULVUWWHGUZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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